Trinexapac

Übersicht

Beschreibung

Trinexapac is a synthetic plant growth regulator derived from cyclohexanecarboxylate. It is widely used in agriculture to manage plant growth, particularly in cereal crops, sugarcane, and turfgrass. This compound-ethyl, a common form of this compound, is applied as a foliar spray to enhance crop yield and improve harvest efficiency .

Wissenschaftliche Forschungsanwendungen

Trinexapac has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

Trinexapac, also known as this compound-ethyl, is a plant growth regulator that primarily targets the biosynthesis of gibberellins . Gibberellins are plant hormones that stimulate cellular elongation and influence various developmental processes, including stem elongation, germination, dormancy, flowering, sex expression, enzyme induction, and leaf and fruit senescence .

Mode of Action

This compound operates by inhibiting the enzyme 3-β-hydroxylase, which is crucial in the conversion of precursor forms of gibberellins such as GA20 to GA1 . By blocking this conversion, this compound effectively reduces the production of gibberellins, leading to a reduction in shoot growth of grasses . This makes it particularly useful in agricultural applications where controlling plant growth is necessary.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the gibberellin biosynthesis pathway . By inhibiting the production of gibberellins, this compound impacts various downstream effects associated with these hormones. For instance, it can lead to reduced vertical growth, enhanced lateral growth, and potentially improved stress tolerance of plants .

Pharmacokinetics

The predominant urinary metabolite in rats was this compound acid, accounting for up to 100% of total urinary radioactivity, with low levels of a conjugated derivative .

Result of Action

The primary result of this compound’s action is the reduction of plant growth, specifically vertical shoot growth . This can lead to a decrease in mowing frequencies and an enhancement in lateral growth, making it beneficial for turf and amenity grassland management . Additionally, several studies have indicated that blocking gibberellin biosynthesis with this compound can improve the stress tolerance of turfgrasses .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the soil type, temperature, and moisture levels can affect the absorption and effectiveness of this compound . It’s also worth noting that this compound is moderately mobile in the environment and can transition between states . Therefore, careful management is necessary to ensure optimal use and to minimize potential environmental impact.

Biochemische Analyse

Biochemical Properties

Trinexapac interacts with various enzymes and proteins to inhibit the formation of gibberellic acid . The nature of these interactions is complex and involves multiple biochemical reactions.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, leading to the observed physiological changes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes or cofactors. It can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on its activity or function are areas of active research. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of trinexapac-ethyl involves the reaction of isopropyl acetoacetate with ethyl maleate in the presence of potassium hydroxide. The reaction mixture is stirred for several hours, followed by the addition of chloroform, water, and hydrochloric acid to separate the organic phase. The resulting product is 4-oxo-pentane-1,2-ethyl dicarboxylate-3-carboxylic acid isopropyl .

Industrial Production Methods: In industrial settings, this compound-ethyl is produced through a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and solvent purity, to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Trinexapac-ethyl undergoes various chemical reactions, including:

Oxidation: this compound-ethyl can be oxidized to form its corresponding acid, this compound.

Hydrolysis: In aqueous environments, this compound-ethyl hydrolyzes to produce this compound and ethanol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Hydrolysis: Acidic or basic conditions facilitate the hydrolysis reaction.

Major Products:

Oxidation: this compound.

Hydrolysis: this compound and ethanol

Vergleich Mit ähnlichen Verbindungen

Paclobutrazol: Another plant growth regulator that inhibits gibberellin biosynthesis.

Uniconazole: Similar to paclobutrazol, it also inhibits gibberellin biosynthesis.

Comparison:

Trinexapac vs. Paclobutrazol: Both compounds inhibit gibberellin biosynthesis, but this compound is often preferred for its faster absorption and quicker onset of action.

This compound vs. Uniconazole: this compound is less persistent in the environment compared to uniconazole, making it a more environmentally friendly option .

This compound stands out for its effectiveness in improving crop yield and quality while being relatively safe for the environment. Its unique properties make it a valuable tool in modern agriculture and plant research.

Biologische Aktivität

Trinexapac-ethyl is a cyclohexadione compound primarily recognized as a plant growth regulator (PGR) that inhibits gibberellin biosynthesis, a phytohormone crucial for plant growth and development. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various crops, and safety profile based on diverse research findings.

This compound-ethyl functions by inhibiting the enzyme ent-kaurene synthase, which is a key step in the gibberellin biosynthetic pathway. By reducing gibberellin levels, this compound-ethyl effectively limits stem elongation and promotes lateral growth, making it particularly useful in turfgrass management and cereal crop production.

Pharmacokinetics

Research indicates that this compound-ethyl is rapidly absorbed and eliminated in mammals. Studies show that over 95% of the administered dose is absorbed, with more than 85% eliminated within 12 hours, indicating a low potential for bioaccumulation . In metabolism studies conducted on rats, the primary metabolite identified was the acid form of this compound-ethyl, accounting for approximately 80-90% of radioactivity detected .

Toxicity Profile

This compound-ethyl exhibits low acute toxicity. The oral LD50 is reported at 5,000 mg/kg, categorizing it as low toxicity (Categories III-IV) across oral, dermal, and inhalation routes . Furthermore, it has been classified as "not likely to be carcinogenic to humans," with no significant evidence of mutagenicity or genotoxicity in various studies .

Case Study: Sugarcane Growth and Yield

A study investigating the effects of this compound-ethyl on sugarcane demonstrated significant alterations in growth parameters. The research utilized a randomized complete block design with treatments applied at different intervals post-bud burst. Key findings included:

- Reduction in Height : Applications decreased plant height without affecting bud number.

- Increased Stem Diameter : Sequential applications led to an increase in stem diameter and tiller count.

- Yield Impact : Overall yield was affected negatively by higher application rates .

| Treatment | Application Timing (DAB) | Number of Applications | Height Reduction | Tiller Increase |

|---|---|---|---|---|

| Control | - | 0 | - | - |

| This compound | 120 | 1 | Moderate | Low |

| This compound | 240 | 2 | High | Moderate |

Case Study: Turfgrass Management

In turfgrass studies, this compound-ethyl was applied alongside fungicides to evaluate its effectiveness in managing diseases like dollar spot. Results indicated that prior application of this compound did not necessitate dew removal before fungicide application, suggesting its efficacy in maintaining turf quality while minimizing disease incidence .

Ecotoxicological Considerations

Ecotoxicological assessments reveal that this compound-ethyl poses a low risk to non-target species and is considered safe for biological methods of sewage treatment. However, data gaps exist regarding its metabolites' long-term environmental impact .

Eigenschaften

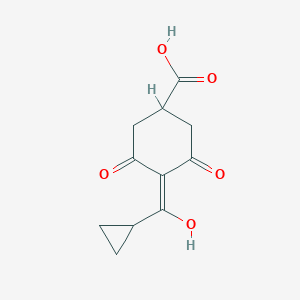

IUPAC Name |

4-[cyclopropyl(hydroxy)methylidene]-3,5-dioxocyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c12-7-3-6(11(15)16)4-8(13)9(7)10(14)5-1-2-5/h5-6,14H,1-4H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFFWZNDCNBOKDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=C2C(=O)CC(CC2=O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90559517, DTXSID501019900 | |

| Record name | 4-[Cyclopropyl(hydroxy)methylidene]-3,5-dioxocyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trinexapac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104273-73-6, 143294-89-7 | |

| Record name | Trinexapac [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104273736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trinexapac | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143294897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[Cyclopropyl(hydroxy)methylidene]-3,5-dioxocyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trinexapac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanecarboxylic acid, 4-(cyclopropylcarbonyl)-3,5-dioxo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(cyclopropyl-hydroxy-methylene)-3,5-dioxo-cyclohexanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRINEXAPAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/112ZF04MPX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Trinexapac-ethyl is a plant growth regulator that acts by inhibiting gibberellin (GA) biosynthesis. [, , , , ] GAs are plant hormones that play a crucial role in promoting cell elongation and division, leading to stem elongation, leaf expansion, and seed germination.

ANone: By inhibiting GA biosynthesis, this compound-ethyl application leads to various downstream effects in plants, including:

- Reduced plant height: This is the most prominent effect, making it valuable for preventing lodging in cereal crops and managing turfgrass height. [, , , , , , ]

- Modified leaf architecture: this compound-ethyl can lead to changes in leaf angle and orientation, potentially improving light interception and photosynthesis. [, ]

- Increased stress tolerance: Research suggests that this compound-ethyl might enhance stress tolerance in plants, potentially by altering respiration rates and influencing the accumulation of protective compounds like antifreeze proteins. [, , ]

- Altered flowering and seed production: In some species, this compound-ethyl can affect flowering time and seedhead development, making it useful for seed production management. [, , , , ]

A:

A: Studies show that certain adjuvants can enhance the efficacy of this compound-ethyl. For instance, a combination of Sylgard 309 and urea ammonium nitrate (UAN) significantly improved its growth-inhibiting effects. [] Ammonium sulfate was found to compensate for the reduced activity of this compound-ethyl when using hard water as a carrier. [] Additionally, ammonium sulfate improved the rainfastness of this compound-ethyl on perennial ryegrass. []

A: Studies indicate that photolability (degradation under sunlight) of formulated this compound-ethyl is not a significant concern for its efficacy. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.